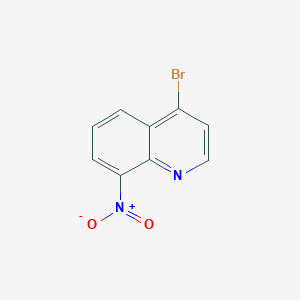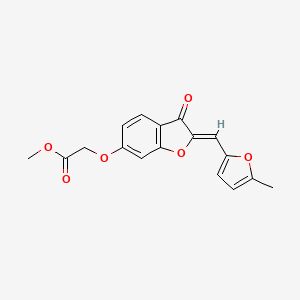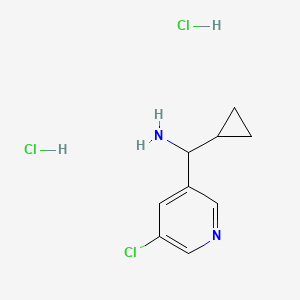![molecular formula C13H13NO5 B2969110 4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid CAS No. 2378490-04-9](/img/structure/B2969110.png)
4-[[(1R,2S)-2-Carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as rac-4-[(1R,2S)-2-carboxycyclopropaneamido]-3-methylbenzoic acid, has a molecular weight of 263.25 . It is a powder at room temperature and is stored at 4 degrees Celsius .
Molecular Structure Analysis
The compound is chiral, meaning it has a non-superimposable mirror image . This is due to the presence of stereocenters in the molecule, which are labeled as R or S . The specific configuration of this compound is (1R,2S), indicating the spatial arrangement of the atoms .Wissenschaftliche Forschungsanwendungen
Chemical and Physical Properties of Related Compounds
Research on compounds like Parabens , which are esters of para-hydroxybenzoic acid, and Gallic acid , a natural phenolic compound, highlights the diverse applications of similar chemicals in aquatic environments and pharmacological activities. Parabens, for instance, are used as preservatives in various products and have been studied for their occurrence, fate, and behavior in aquatic environments. These studies are crucial for understanding the environmental impact of widely used chemical preservatives (Haman et al., 2015).
Pharmacological Activities and Molecular Mechanisms
Gallic acid has garnered attention for its anti-inflammatory properties. Research elucidates its pharmacological activities and the molecular mechanisms involved in inflammatory diseases, indicating its potential as a candidate for treating various inflammation-related conditions (Bai et al., 2020).
Applications in Sustainable Agriculture
The role of 1-Aminocyclopropane-1-carboxylic acid (ACC) deaminase producing plant growth-promoting rhizobacteria (PGPR) highlights an eco-friendly approach to enhancing food security under changing environmental conditions. These bacteria are capable of improving plant growth and stress tolerance, offering a promising alternative method for sustainable agriculture (Murali et al., 2021).
Contributions to Medicinal Chemistry
The synthesis and application of 1,3,4-Oxadiazoles and Quinoxalines in new drug development are noteworthy. These compounds exhibit a range of pharmacological activities, such as antitumor, anti-inflammatory, and antimicrobial effects. Their diverse biological roles and the synthetic procedures to access these compounds are critical for medicinal chemistry and drug discovery efforts (Rana et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[[(1R,2S)-2-carboxycyclopropanecarbonyl]amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-6-4-7(12(16)17)2-3-10(6)14-11(15)8-5-9(8)13(18)19/h2-4,8-9H,5H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXHSHHSERDJSK-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)[C@@H]2C[C@@H]2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 93366694 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)






![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2969046.png)

![1,3-Dichloro-2-[(2-methylsulfanylphenyl)methylsulfanyl]benzene](/img/structure/B2969049.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone](/img/structure/B2969050.png)